Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A, is a significant degradation product of the antiviral drug Daclatasvir, which is primarily used in the treatment of Hepatitis C Virus. This compound is classified as a potent inhibitor of the Hepatitis C Virus NS5A protein, playing a crucial role in the replication process of the virus. Understanding Monodes(N-carboxymethyl)valine Daclatasvir is essential for improving antiviral therapies and ensuring drug stability.
Monodes(N-carboxymethyl)valine Daclatasvir is derived from Daclatasvir, a well-known antiviral medication. It falls under the category of chemical compounds used in pharmaceutical research, particularly in studies related to viral infections. The compound is identified by its CAS number 1007884-60-7 and is utilized in various scientific and industrial applications, including quality control and stability testing of formulations containing Daclatasvir .
The preparation methods generally include:
Monodes(N-carboxymethyl)valine Daclatasvir has a complex molecular structure that reflects its function as an inhibitor. While specific structural data may vary, it is characterized by a molecular formula that includes multiple functional groups conducive to its interaction with biological targets.
Monodes(N-carboxymethyl)valine Daclatasvir undergoes several types of chemical reactions that are essential for its characterization and understanding its stability:
Monodes(N-carboxymethyl)valine Daclatasvir exerts its antiviral effects primarily by inhibiting the Hepatitis C Virus NS5A protein. This inhibition disrupts the replication pathway of the virus, leading to a reduction in viral load within infected cells.
The mechanism involves:
Monodes(N-carboxymethyl)valine Daclatasvir has several scientific applications:
This comprehensive understanding of Monodes(N-carboxymethyl)valine Daclatasvir aids researchers and pharmaceutical developers in enhancing antiviral therapies and ensuring drug safety and efficacy.
Monodes(N-carboxymethyl)valine Daclatasvir is systematically named as methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate [3] [6]. It is formally recognized as a structural analog and degradation product of the antiviral drug Daclatasvir. The compound is predominantly referenced in scientific literature and commercial databases under several synonyms:
Table 1: Systematic and Common Synonyms of Monodes(N-carboxymethyl)valine Daclatasvir
Systematic Name | Common Synonyms | Context of Use |
---|---|---|
methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate | Daclatasvir Impurity A | Pharmacopeial/regulatory |
- | Monodes(N-carboxymethyl)valine Daclatasvir | Chemical degradation studies |
- | BMS-790052 impurity | Synthetic chemistry |
The molecular formula of Monodes(N-carboxymethyl)valine Daclatasvir is C₃₃H₃₉N₇O₃, as confirmed by multiple sources including PubChem, MedChemExpress, and chemical suppliers [1] [3] [6]. This formula reflects the exclusion of one carboxymethylvaline moiety compared to the parent Daclatasvir (C₄₀H₅₀N₈O₆) [9]. The molecular weight is 581.71 g/mol, calculated based on standard atomic masses (C:12.01, H:1.008, N:14.01, O:16.00) [3] [6]. High-resolution mass spectrometry analyses report an exact mass of 581.3122 Da [8].
The compound contains three chiral centers with defined absolute configurations, critical for its structural integrity and biological relevance as a Daclatasvir derivative:
The stereochemistry is preserved as (2S,2'S,2''S) throughout the molecule, consistent with the parent Daclatasvir's configuration [9]. This specific arrangement is essential for molecular recognition, as confirmed by the compound's designation as a stereospecific degradation product. The chiral centers are located at:
Table 2: Stereochemical Features of Monodes(N-carboxymethyl)valine Daclatasvir
Chiral Center Location | Stereochemical Designation | Structural Role |
---|---|---|
Valine residue | (2S) | Anchors carbamate linkage |
Pyrrolidine (biphenyl-linked) | (2'S) | Maintains spatial orientation of biphenyl-imidazole |
Terminal pyrrolidine | (2''S) | Preserves NS5A binding motif |
Monodes(N-carboxymethyl)valine Daclatasvir has a unique CAS Registry Number 1007884-60-7, universally recognized across chemical databases and commercial catalogs [3] [6] [8]. This identifier facilitates precise tracking in regulatory and research contexts. Key database entries include:
The compound is cataloged in specialized impurity reference collections, with regulatory significance as the primary degradation product of Daclatasvir [3] [4]. Analytical standards are commercially available with purity certifications ≥98% (HPLC) for use in pharmaceutical testing [6] [8].
Deuterated analogs have been synthesized for use as internal standards in mass spectrometry-based quantification of Daclatasvir and its metabolites. The most characterized deuterated form is:
This deuterated analog exhibits identical chromatographic behavior to the non-deuterated compound while providing distinct mass spectral fragmentation patterns (Δm/z = +3), enabling precise quantification in biological matrices. The deuterium atoms are incorporated at the methoxy group of the carbamate functionality, maintaining the core structure's stereochemistry and reactivity [5]. Its primary application is in stable isotope dilution assays during pharmacokinetic studies of Daclatasvir metabolism [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: